Methyl 4-chlorothiophene-3-carboxylate
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Overview
Description
Methyl 4-chlorothiophene-3-carboxylate is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted thiophenes
Scientific Research Applications
Methyl 4-chlorothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives, which are used in organic electronics and as intermediates in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals with anti-inflammatory and antimicrobial properties.
Medicine: Researchers explore its use in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 4-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromothiophene-3-carboxylate
- Methyl 4-fluorothiophene-3-carboxylate
- Methyl 4-iodothiophene-3-carboxylate
Uniqueness
Methyl 4-chlorothiophene-3-carboxylate is unique due to its specific chlorine substitution, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C6H5ClO2S |
---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
methyl 4-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 |
InChI Key |
WEADXQWLGSEVJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC=C1Cl |
Origin of Product |
United States |
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